Pyrenophorol

概要

説明

Pyrenophorol is a natural product isolated from the culture filtrates of the phytopathogenic fungus Stemphylium radicinum (C.M.I. 105654) Its chemical formula is C9H12O3

準備方法

ピレノフォロールの合成経路は広く文書化されていませんが、S. radicinumの培養ろ液から得ることができます。工業生産方法は、収率が低いことが原因で、限定されています。

化学反応の分析

ピレノフォロールは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応に使用される一般的な試薬や条件は十分に確立されていません。 反応性を完全に解明するには、さらなる研究が必要です。これらの反応から生じる主要な生成物は、現在も調査中です。

科学的研究の応用

Pyrenophorol, a secondary metabolite, is known for its various biological activities, particularly as an antifungal and antimicrobial agent . Research indicates its potential as a herbicide, though it doesn't exhibit phytotoxicity towards all plants .

Scientific Research Applications

Antimicrobial Activity: this compound exhibits potent antimicrobial activity . It has been shown to be effective against Microbotryum violaceum and Saccharomyces cerevisiae .

Antifungal Activity: this compound, and its derivatives, demonstrate antifungal properties . Several this compound derivatives have been isolated from an endophytic fungus, expanding the this compound macrocyclic family .

Herbicidal Potential: this compound has been investigated for its herbicidal properties . While it shows herbicidal potential, it does not cause phytotoxicity in several monocotyledons or dicotyledons at concentrations up to 640 µM .

Pyrenophora teres produces a range of bioactive toxins, including pyrenolides, which have antifungal activity . Pyrenolide A was initially isolated from P. teres and later found in Ascochyta hyalospora . Pyrenolides B and C were isolated in a subsequent study, with synthetic (±)-pyrenolide B demonstrating antimicrobial and phytotoxic effects . Pyrenolide D possesses cytotoxic activity .

Plant-Microbe Interactions: Trichoderma species produce secondary metabolites that can inhibit the growth of plant pathogens and increase disease resistance in plants . These metabolites can also enhance plant growth, enabling the plant to counteract disease . In the rhizosphere, signaling molecules exchanged between Trichoderma and plants can alter physiological and biochemical aspects in both organisms, leading to induced root branching, increased shoot biomass, and improved nutrient uptake .

作用機序

ピレノフォロールが効果を発揮する正確なメカニズムは、まだ解明されていません。研究者は、それが特定の分子標的または経路と相互作用すると推測していますが、これを明らかにするにはさらなる研究が必要です。

6. 類似の化合物との比較

ピレノフォロールはユニークですが、他の天然物と構造的特徴を共有しています。 その独特の性質は、それを際立たせています。 類似の化合物には :

- Alternaria由来代謝物

- その他の真菌二次代謝物

類似化合物との比較

While Pyrenophorol is unique, it shares structural features with other natural products. its distinct properties set it apart. Similar compounds include :

- Alternaria-derived metabolites

- Other fungal secondary metabolites

生物活性

Pyrenophorol is a bioactive compound produced by various species within the genus Pyrenophora, primarily known for its antifungal and antimicrobial properties. This article synthesizes existing research on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential applications in agriculture and medicine.

Chemical Structure and Properties

This compound is classified as a secondary metabolite, characterized by its unique structural features that contribute to its biological activity. The compound exhibits a complex molecular framework that facilitates interactions with biological systems, enhancing its efficacy against a range of microorganisms.

Antifungal Activity

This compound demonstrates potent antifungal activity against various fungal species, including:

- Microbotryum violaceum

- Saccharomyces cerevisiae

Research indicates that this compound disrupts fungal cell membranes, leading to cell lysis and death. In a study by , this compound was shown to inhibit the growth of these fungi effectively, suggesting its potential as a natural fungicide.

Antimicrobial Activity

In addition to its antifungal properties, this compound exhibits significant antimicrobial effects against bacteria such as:

- Escherichia coli

- Bacillus megaterium

- Chlorella fusca

The compound's antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function, leading to cell death. This broad-spectrum activity positions this compound as a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

- Efficacy Against Plant Pathogens : A study highlighted the effectiveness of this compound in controlling plant pathogens in agricultural settings. It was found to reduce disease incidence in crops affected by Pyrenophora species, demonstrating its dual role as both a biocontrol agent and a plant protectant .

- Mechanism of Action : Research has elucidated the mechanism through which this compound exerts its antifungal effects. It disrupts the integrity of fungal cell membranes by altering lipid composition, which compromises cellular functions .

- Synergistic Effects : this compound has been studied in combination with other fungicides, revealing synergistic effects that enhance overall antifungal efficacy. This finding suggests potential for integrated pest management strategies that utilize this compound alongside conventional treatments .

Data Table: Biological Activity Overview

特性

IUPAC Name |

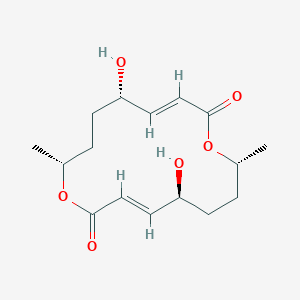

(3E,5S,8R,11E,13S,16R)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-14,17-18H,3-6H2,1-2H3/b9-7+,10-8+/t11-,12-,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQNDQOKFICJGL-UTBFYLPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C=CC(=O)OC(CCC(C=CC(=O)O1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1OC(=O)/C=C/[C@H](CC[C@H](OC(=O)/C=C/[C@H](CC1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448991 | |

| Record name | Pyrenophorol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22248-41-5 | |

| Record name | Pyrenophorol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。